molecular formula C23H23ClN2 B11555179 2-(4-Chlorophenyl)-1,3-bis(4-methylphenyl)imidazolidine

2-(4-Chlorophenyl)-1,3-bis(4-methylphenyl)imidazolidine

Cat. No.: B11555179
M. Wt: 362.9 g/mol
InChI Key: RXBCGGDBSNXGJC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1,3-bis(4-methylphenyl)imidazolidine: imidazo[1,2-a]pyridine , is an important fused bicyclic heterocycle. It has garnered attention in both medicinal chemistry and material science due to its versatile applications . The structural features of this compound make it intriguing for various scientific investigations.

Preparation Methods

Synthetic Routes:: Several synthetic strategies exist for the preparation of imidazo[1,2-a]pyridines. These include:

    Condensation: Imidazo[1,2-a]pyridines can be synthesized through condensation reactions involving appropriate precursors.

    Multicomponent Reactions: These efficient methods involve assembling multiple components in a single step to form the desired compound.

    Oxidative Coupling: Imidazo[1,2-a]pyridines can be accessed via oxidative coupling reactions.

    Tandem Reactions: Sequential reactions can lead to the formation of this scaffold.

    Aminooxygenation and Hydroamination Reactions: These approaches provide access to imidazo[1,2-a]pyridines.

Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale synthesis.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines participate in various chemical reactions:

    Oxidation: Undergoes oxidation reactions with suitable reagents.

    Reduction: Can be reduced to form different derivatives.

    Substitution: Exhibits substitution reactions at various positions.

    Common Reagents: Examples include oxidants (e.g., DDQ), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).

    Major Products: These reactions yield diverse products, including substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

Imidazo[1,2-a]pyridines find applications in:

    Medicinal Chemistry: They serve as scaffolds for drug design due to their diverse biological activities.

    Material Science: Their structural features make them useful in material applications.

Mechanism of Action

The specific mechanism by which imidazo[1,2-a]pyridines exert their effects depends on the context. They may interact with molecular targets or pathways relevant to their biological activity.

Comparison with Similar Compounds

While imidazo[1,2-a]pyridine is unique, it’s worth noting other related compounds:

  • [Compound X]: [Brief description]
  • [Compound Y]: [Brief description]

Properties

Molecular Formula

C23H23ClN2

Molecular Weight

362.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-1,3-bis(4-methylphenyl)imidazolidine

InChI

InChI=1S/C23H23ClN2/c1-17-3-11-21(12-4-17)25-15-16-26(22-13-5-18(2)6-14-22)23(25)19-7-9-20(24)10-8-19/h3-14,23H,15-16H2,1-2H3

InChI Key

RXBCGGDBSNXGJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(C2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C

Origin of Product

United States

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